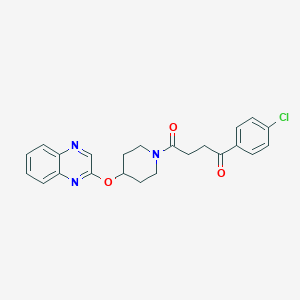
1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
Compounds similar to 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione have been synthesized and characterized through various spectroscopic techniques. For instance, the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was reported, highlighting the use of single-crystal X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. DFT calculations provided insights into the molecular properties, including HOMO-LUMO energies and reactive sites for electrophilic and nucleophilic attacks. Such detailed analysis aids in understanding the electronic structure and reactivity of these compounds, which is crucial for their application in materials science and drug design (Arul Murugesan et al., 2021).
Molecular Docking and Biological Activity
The biological activity of compounds within this family has been elucidated through molecular docking studies. For example, the aforementioned compound demonstrated a significant binding affinity to human serum albumin (HSA), as evidenced by molecular docking studies that closely matched experimental data obtained from emission spectral analysis. This suggests potential applications in the development of therapeutic agents, where understanding the interaction between drugs and biological molecules is paramount (Arul Murugesan et al., 2021).
Tautomeric Preferences and Stability
DFT studies on related compounds, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, have shown that tautomeric preferences significantly influence the stability and reactivity of these molecules. These studies provide valuable information on the intramolecular hydrogen bonding and aromatic character, which are crucial for designing compounds with desired properties for applications in chemical synthesis and pharmaceuticals (R. Dobosz, R. Gawinecki, B. Ośmiałowski, 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-7-5-16(6-8-17)21(28)9-10-23(29)27-13-11-18(12-14-27)30-22-15-25-19-3-1-2-4-20(19)26-22/h1-8,15,18H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVAIUULVACPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2461060.png)
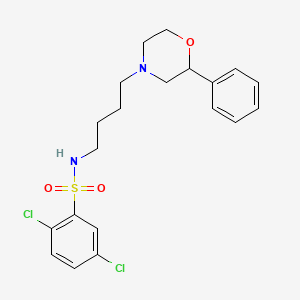
![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2461062.png)
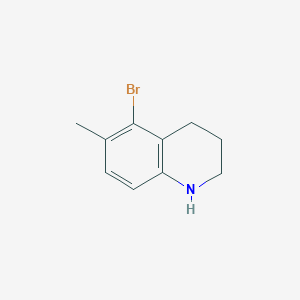
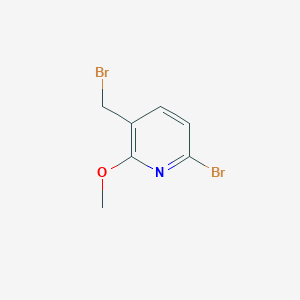
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2461071.png)

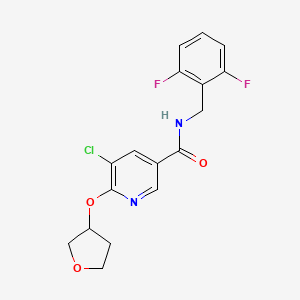
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461076.png)
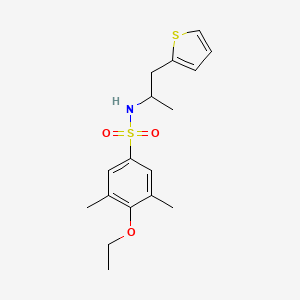
![N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2461078.png)
![ethyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2461079.png)
